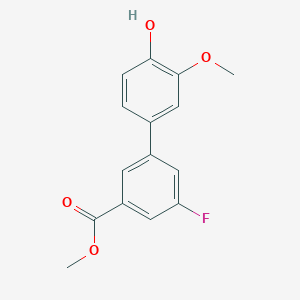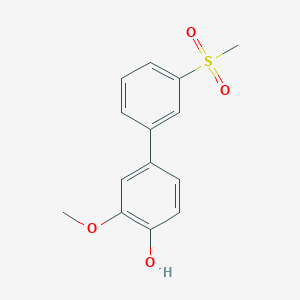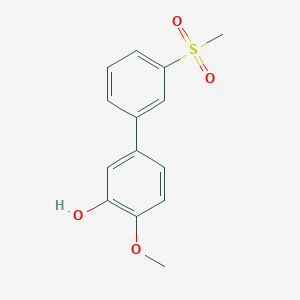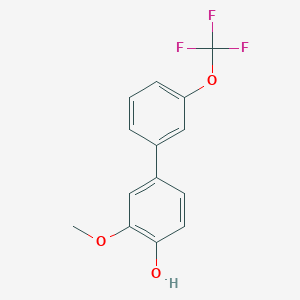
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (5-F3MP-2M) is a fluorinated phenol derivative that has recently been studied for its potential applications in various scientific research fields. This compound has been used in a variety of experiments due to its unique properties, such as its high solubility in organic solvents, its stability in aqueous solutions, and its low toxicity.
Aplicaciones Científicas De Investigación
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in various scientific research fields. For example, the compound has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of transition metal complexes. In addition, the compound has been used in drug delivery systems, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for bioimaging.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, which could lead to changes in the activity of those proteins or enzymes. In addition, the compound may also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, the compound has been shown to have some anti-inflammatory and anti-cancer properties in animal models. In addition, the compound has been shown to have some protective effects against oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various experiments. Additionally, the compound is relatively stable in aqueous solutions, making it suitable for use in biological systems. However, the compound is toxic and should be handled with care. In addition, the compound is relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for the use of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%. For example, the compound could be further studied for its potential applications in drug delivery systems, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for bioimaging. In addition, the compound could be studied for its potential anti-inflammatory and anti-cancer properties, as well as its protective effects against oxidative stress in cells. Finally, the compound could be used in the synthesis of other compounds, such as polymers and transition metal complexes.
Métodos De Síntesis
The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is relatively straightforward. The starting material is 3-trifluoromethylphenol, which is reacted with 2-fluorophenol in the presence of an acid catalyst to form the desired product. The reaction is typically carried out in a polar solvent such as methanol or ethanol, and is usually complete within one hour. The product can then be purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-12-6-5-8(7-11(12)19)9-3-2-4-10(13(9)15)14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXCAIKJZRZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685758 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1261898-90-1 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)